Tussilagone vs. Tussilagonone: Head-to-Head Comparison of NO Production Inhibition in LPS-Activated Microglia
In a direct head-to-head comparison within the same study, tussilagone demonstrated approximately 2.6-fold greater potency than its structural analog tussilagonone (which lacks the C-14 acetoxy group) for inhibiting LPS-induced nitric oxide production in BV-2 microglial cells. Tussilagone inhibited NO production with an IC₅₀ of 8.67 μM, whereas tussilagonone exhibited an IC₅₀ of 22.5 μM [1]. Both compounds suppressed iNOS expression and NF-κB activation, but the quantitative potency difference directly correlates with the presence of the acetoxy substituent on tussilagone [1].
| Evidence Dimension | NO production inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 8.67 μM (tussilagone) |
| Comparator Or Baseline | 22.5 μM (tussilagonone, structural analog lacking C-14 acetoxy group) |
| Quantified Difference | Tussilagone is 2.59-fold more potent (lower IC₅₀) |
| Conditions | BV-2 microglial cells stimulated with lipopolysaccharide (LPS); NO production measured via Griess assay |
Why This Matters
This direct quantitative comparison establishes that the C-14 acetoxy group is a critical pharmacophore, and substituting tussilagonone for tussilagone would result in a significant (2.6-fold) loss of experimental potency, directly compromising reproducibility in neuroinflammation research.
- [1] Lim HJ, Lee HS, Ryu JH. Suppression of inducible nitric oxide synthase and cyclooxygenase-2 expression by tussilagone from farfarae flos in BV-2 microglial cells. Arch Pharm Res. 2008;31(5):645-652. View Source
